(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Overview
Description
An impurity of Ampicillin
Mechanism of Action
Target of Action
The primary target of Ampicillin Impurity D is likely to be similar to that of Ampicillin, which is the bacterial cell wall. Ampicillin works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall .
Mode of Action
Ampicillin Impurity D, like Ampicillin, inhibits bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The biochemical pathways affected by Ampicillin Impurity D are likely to be those involved in bacterial cell wall synthesis. By binding to PBPs and inhibiting peptidoglycan synthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
It is reasonable to assume that its absorption, distribution, metabolism, and excretion (adme) properties would be similar to those of ampicillin .
Result of Action
The result of Ampicillin Impurity D’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective against a broad spectrum of bacteria.
Properties
IUPAC Name |
(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10?,11+,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWOPKDXRJNHV-JJOYANBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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